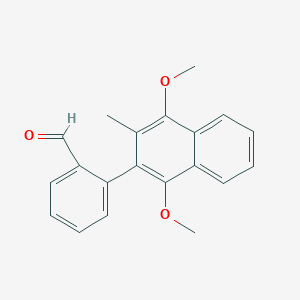
Benzaldehyde, 2-(1,4-dimethoxy-3-methyl-2-naphthalenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzaldehyde, 2-(1,4-dimethoxy-3-methyl-2-naphthalenyl)- is an organic compound with a complex aromatic structure It is characterized by the presence of a benzaldehyde group attached to a naphthalene ring substituted with methoxy and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 2-(1,4-dimethoxy-3-methyl-2-naphthalenyl)- typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of a naphthalene derivative with benzaldehyde under acidic conditions. The reaction may require catalysts such as aluminum chloride or other Lewis acids to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on yield and purity. Large-scale production often employs continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Benzaldehyde, 2-(1,4-dimethoxy-3-methyl-2-naphthalenyl)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Nitro or halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
Benzaldehyde, 2-(1,4-dimethoxy-3-methyl-2-naphthalenyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, fragrances, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Benzaldehyde, 2-(1,4-dimethoxy-3-methyl-2-naphthalenyl)- involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methoxy and methyl groups on the naphthalene ring may influence the compound’s lipophilicity and ability to cross cell membranes, affecting its bioavailability and activity.
Comparación Con Compuestos Similares
Similar Compounds
Benzaldehyde, 3,4-dimethoxy-: Similar structure but with different substitution pattern on the benzene ring.
Benzaldehyde, 2,4-dimethoxy-: Another isomer with methoxy groups at different positions.
2,3-Dimethoxybenzaldehyde: A related compound with methoxy groups on the benzene ring.
Uniqueness
Benzaldehyde, 2-(1,4-dimethoxy-3-methyl-2-naphthalenyl)- is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with biological targets. The presence of the naphthalene ring also distinguishes it from simpler benzaldehyde derivatives, potentially offering different chemical and biological properties.
Propiedades
Número CAS |
827347-02-4 |
|---|---|
Fórmula molecular |
C20H18O3 |
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
2-(1,4-dimethoxy-3-methylnaphthalen-2-yl)benzaldehyde |
InChI |
InChI=1S/C20H18O3/c1-13-18(15-9-5-4-8-14(15)12-21)20(23-3)17-11-7-6-10-16(17)19(13)22-2/h4-12H,1-3H3 |
Clave InChI |
UDKSKUPCTDRANF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=CC=CC=C2C(=C1C3=CC=CC=C3C=O)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[4-(4-phenylphenyl)phenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B12536853.png)
![2-[Bromo(phenyl)methyl]-3-methyloxirane](/img/structure/B12536859.png)

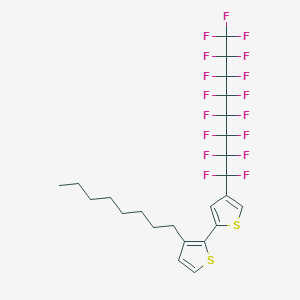
![2-{[(3-Methylbuta-1,3-dien-2-yl)oxy]methyl}oxolane](/img/structure/B12536880.png)

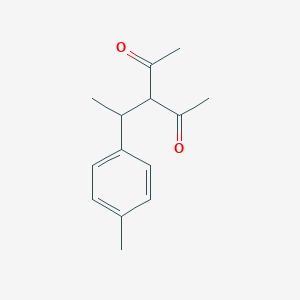
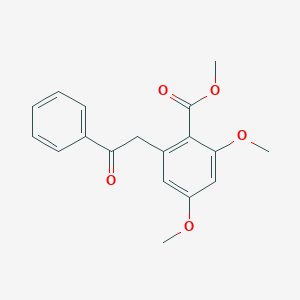
![2-[6-(9,9'-Spirobi[fluorene]-2-yl)pyren-1-yl]-9,9'-spirobi[fluorene]](/img/structure/B12536900.png)
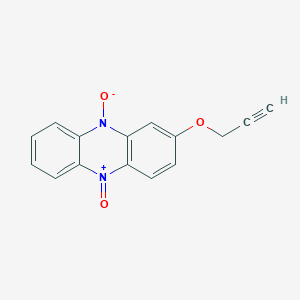
![3,5-Bis[2-(N-ethylanilino)ethoxy]benzyl alcohol](/img/structure/B12536907.png)
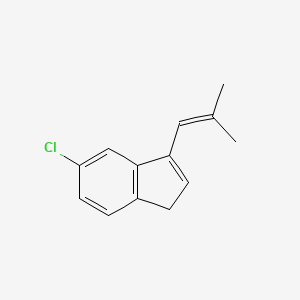
![1,3-Bis[(4-methylcyclohex-3-en-1-yl)methoxy]propan-2-ol](/img/structure/B12536934.png)
